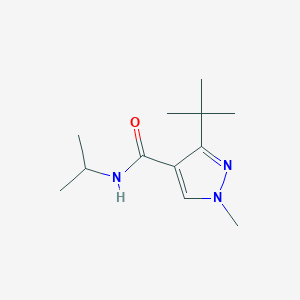
3-tert-butyl-1-methyl-N-propan-2-ylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-1-methyl-N-propan-2-ylpyrazole-4-carboxamide, commonly known as TAK-242, is a small molecule inhibitor that has gained significant attention in the field of immunology and inflammation research. TAK-242 is known to selectively inhibit Toll-like receptor 4 (TLR4) signaling, thereby blocking the production of pro-inflammatory cytokines and chemokines.
Aplicaciones Científicas De Investigación
TAK-242 has been widely used in scientific research to study the role of 3-tert-butyl-1-methyl-N-propan-2-ylpyrazole-4-carboxamide signaling in various disease models. It has been shown to be effective in reducing inflammation and improving outcomes in animal models of sepsis, acute lung injury, and ischemia-reperfusion injury. TAK-242 has also been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
TAK-242 selectively inhibits 3-tert-butyl-1-methyl-N-propan-2-ylpyrazole-4-carboxamide signaling by binding to the intracellular domain of this compound and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine and chemokine production, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and inhibits the activation of NF-κB, a key transcription factor involved in inflammation. TAK-242 also reduces oxidative stress and apoptosis in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-242 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a well-defined mechanism of action. TAK-242 also has good pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-242 has some limitations as well. It is a selective inhibitor of 3-tert-butyl-1-methyl-N-propan-2-ylpyrazole-4-carboxamide signaling and may not be effective in disease models where other signaling pathways are involved. Additionally, TAK-242 may have off-target effects that need to be carefully monitored.
Direcciones Futuras
There are several future directions for TAK-242 research. One area of interest is the potential use of TAK-242 in cancer therapy. 3-tert-butyl-1-methyl-N-propan-2-ylpyrazole-4-carboxamide signaling has been shown to play a role in tumor progression and metastasis, and TAK-242 may be effective in inhibiting these processes. Another area of interest is the development of more potent and selective this compound inhibitors. Finally, TAK-242 may be useful in combination therapy with other drugs to improve outcomes in various disease models.
Métodos De Síntesis
TAK-242 is synthesized using a multi-step process that involves the reaction of tert-butylacetic acid, 2-methylpropan-2-ol, and 4-chloropyrazole. The resulting intermediate is then reacted with methylamine to yield the final product, TAK-242. The synthesis method of TAK-242 has been extensively studied and optimized to ensure high yields and purity of the compound.
Propiedades
IUPAC Name |
3-tert-butyl-1-methyl-N-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-8(2)13-11(16)9-7-15(6)14-10(9)12(3,4)5/h7-8H,1-6H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKKMSKEJBWCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN(N=C1C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
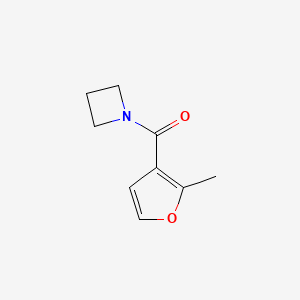
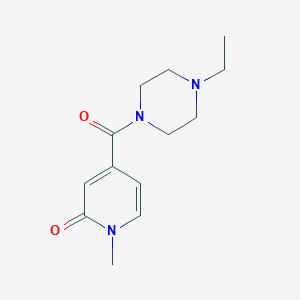
![6-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]hexanoic acid](/img/structure/B7502470.png)
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
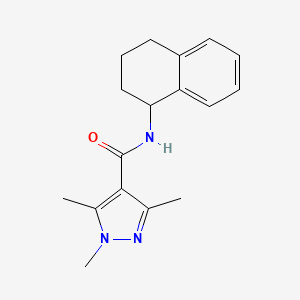
![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)
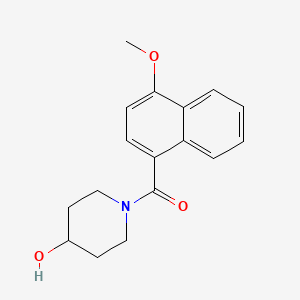
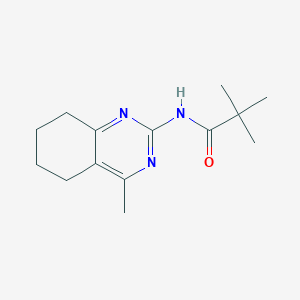
![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)
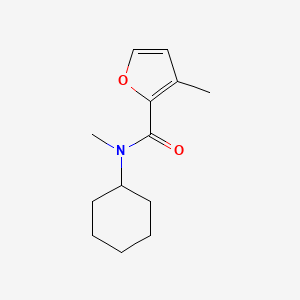
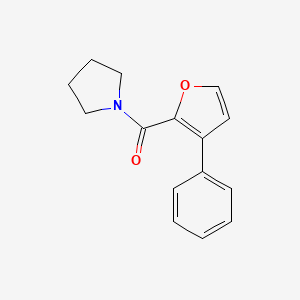
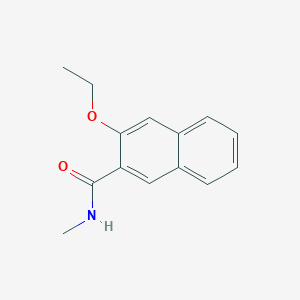
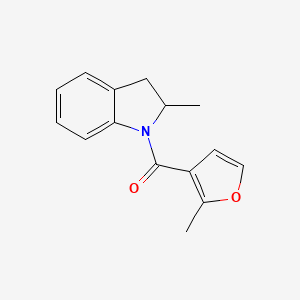
![(3,4-Dimethylphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502529.png)
